
1,1-Difluoro-3-methyl-4-phenylbut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoro-3-methyl-4-phenylbut-3-en-2-one is an organic compound with the molecular formula C11H9F2O It is a derivative of butenone, characterized by the presence of two fluorine atoms at the first carbon position, a methyl group at the third carbon position, and a phenyl group at the fourth carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Difluoro-3-methyl-4-phenylbut-3-en-2-one can be synthesized through several methods. One common approach involves the reaction of 1,1-difluoro-2-propanone with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and catalytic processes may be employed to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-3-methyl-4-phenylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
1,1-Difluoro-3-methyl-4-phenylbut-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-difluoro-3-methyl-4-phenylbut-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-3-methyl-4-phenylbut-3-en-2-one: This compound has an additional fluorine atom, which can alter its chemical properties and reactivity.
4-Phenyl-3-buten-2-one: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.
Uniqueness
1,1-Difluoro-3-methyl-4-phenylbut-3-en-2-one is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C11H10F2O |
|---|---|
Molecular Weight |
196.19 g/mol |
IUPAC Name |
(E)-1,1-difluoro-3-methyl-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C11H10F2O/c1-8(10(14)11(12)13)7-9-5-3-2-4-6-9/h2-7,11H,1H3/b8-7+ |
InChI Key |
OZDMKQCGPUGFJJ-BQYQJAHWSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)C(F)F |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


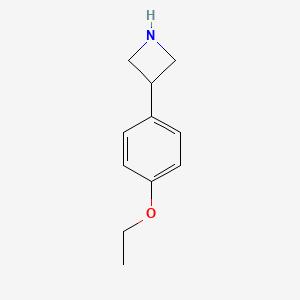




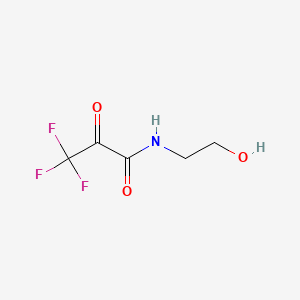
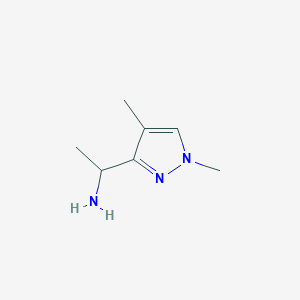
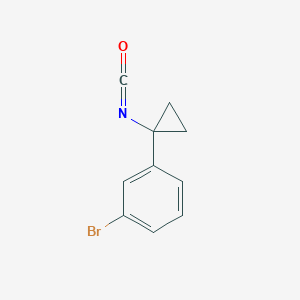
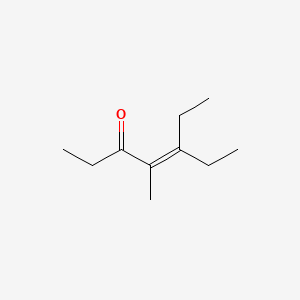
![1-[3-(1-Methylcyclopropyl)-1,2-oxazol-5-yl]piperazine](/img/structure/B13535069.png)




